Cas no 897614-50-5 (N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide)

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-4-fluorobenzamide is a synthetic organic compound featuring a pyridazine core linked to a fluorobenzamide moiety via a phenyl bridge, with an ethanesulfonyl substituent enhancing its electronic and steric properties. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold, given the sulfonyl and fluorobenzamide functional groups, which are known to improve binding affinity and metabolic stability. The compound’s well-defined heterocyclic architecture may offer selectivity in target interactions, while the fluorine atom could enhance membrane permeability. Its synthesis and characterization would be of interest for researchers exploring novel pharmacophores in drug discovery.
N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide structure
897614-50-5 structure
Product Name:N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide
CAS No:897614-50-5
MF:C19H16FN3O3S
MW:385.412046432495
CID:6407850
PubChem ID:18567798
Update Time:2025-05-22

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide
    • 897614-50-5
    • F2098-0137
    • N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide
    • N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-fluorobenzamide
    • N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzamide
    • AKOS024627300
    • Inchi: 1S/C19H16FN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24)
    • InChI Key: SKDZFEOJARBXKN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NN=C(S(CC)(=O)=O)C=C2)=C1)(=O)C1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 385.08964072g/mol
  • Monoisotopic Mass: 385.08964072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 97.4Ų

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N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide Related Literature

Additional information on N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide: A Comprehensive Overview

N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide, identified by the CAS number 897614-50-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. The molecule consists of a pyridazine ring substituted with an ethanesulfonyl group at the 6-position, which is further connected to a phenyl group bearing a 4-fluoro benzamide moiety. This combination of functional groups makes it a versatile compound for exploring novel chemical reactions and drug design.

The synthesis of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide involves multi-step organic synthesis, leveraging advanced methodologies such as Suzuki coupling and nucleophilic substitution reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making it more accessible for large-scale production. The compound's stability under various reaction conditions has been extensively studied, highlighting its suitability for use in demanding chemical environments.

One of the most exciting developments involving this compound is its application in drug discovery. Researchers have explored its potential as a lead compound in the development of anti-tumor agents. Preclinical studies have demonstrated that N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide exhibits selective cytotoxicity against cancer cells, suggesting its role in targeting specific pathways involved in tumor progression. Additionally, its ability to modulate key enzymes associated with neurodegenerative diseases has opened new avenues for its use in therapeutic interventions.

The physical and chemical properties of this compound have been thoroughly characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular conformation, solubility profiles, and thermal stability. For instance, the compound exhibits a high melting point, indicating its suitability for solid-state applications. Furthermore, its solubility in organic solvents makes it ideal for use in solution-phase reactions.

In terms of environmental impact, recent research has focused on assessing the biodegradability and eco-toxicity of N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide. Initial findings suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This is particularly important given the increasing emphasis on sustainable chemistry practices in the pharmaceutical industry.

Looking ahead, the versatility of this compound presents numerous opportunities for further exploration. Ongoing research is investigating its potential as a catalyst in asymmetric synthesis reactions, where its unique electronic properties could facilitate the formation of complex chiral molecules. Additionally, collaborations between academic institutions and pharmaceutical companies are underway to explore its therapeutic potential in treating rare genetic disorders.

In conclusion, N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-4-fluorobenzamide (CAS No: 897614-50) stands out as a promising compound with diverse applications across multiple disciplines. Its structural complexity combined with favorable biological and chemical properties positions it as a valuable tool in advancing both basic and applied research.

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